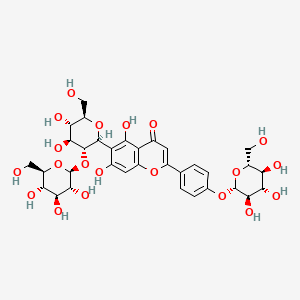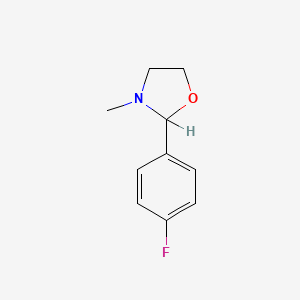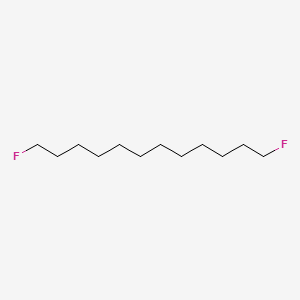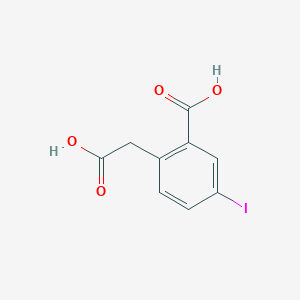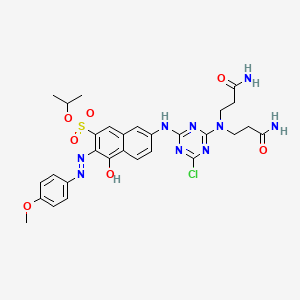
(E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate is a complex organic compound that features a variety of functional groups, including amino, chloro, hydroxy, methoxy, and sulfonate groups. This compound is likely to have significant applications in various fields due to its intricate structure and diverse functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The diazenyl group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the diazenyl group would yield an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound could be used as a probe to study biological processes or as a potential therapeutic agent due to its diverse functional groups.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the production of dyes, pigments, or other specialty chemicals due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of (E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate would depend on its specific application. For example, if used as a therapeutic agent, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazine-based dyes and pigments, such as C.I. Reactive Red 120 and C.I. Reactive Blue 19. These compounds share similar structural features, such as the presence of a triazine ring and various functional groups.
Uniqueness
What sets (E)-Isopropyl 7-((4-(Bis(3-amino-3-oxopropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)diazenyl)naphthalene-2-sulfonate apart is its unique combination of functional groups, which could confer unique properties and applications not seen in other similar compounds.
Propiedades
Fórmula molecular |
C29H32ClN9O7S |
|---|---|
Peso molecular |
686.1 g/mol |
Nombre IUPAC |
propan-2-yl 7-[[4-[bis(3-amino-3-oxopropyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C29H32ClN9O7S/c1-16(2)46-47(43,44)22-15-17-14-19(6-9-21(17)26(42)25(22)38-37-18-4-7-20(45-3)8-5-18)33-28-34-27(30)35-29(36-28)39(12-10-23(31)40)13-11-24(32)41/h4-9,14-16,42H,10-13H2,1-3H3,(H2,31,40)(H2,32,41)(H,33,34,35,36) |
Clave InChI |
SGWNSMCNDDAWQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OS(=O)(=O)C1=C(C(=C2C=CC(=CC2=C1)NC3=NC(=NC(=N3)Cl)N(CCC(=O)N)CCC(=O)N)O)N=NC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)
![6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13420214.png)

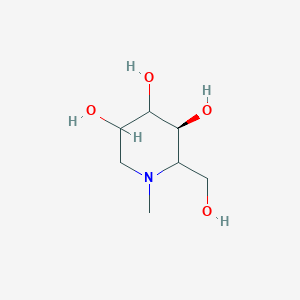
![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
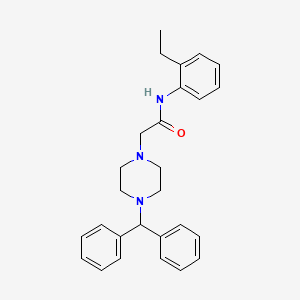
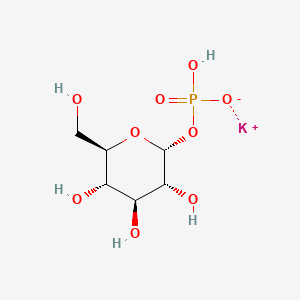
![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)
